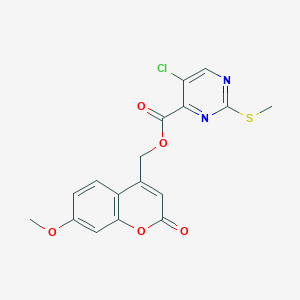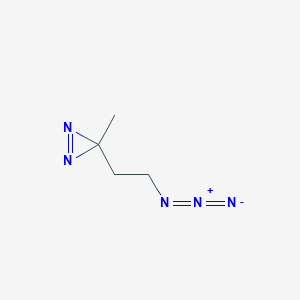
3-(2-azidoethyl)-3-methyl-3H-diazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In one study, a series of novel polyurethanes (PUs) containing zwitterionic sulfobetaine groups were synthesized from polycarbonatediol with alkyne groups and 3-((2-azidoethyl)dimethylammonio)propane-1-sulfonate using the copper-catalyzed 1,3-dipolar cycloaddition (click) reaction . Another study performed polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, which gives rise to particles with a diameter of up to one micrometer .
Molecular Structure Analysis
The molecular structure of “3-[(2-Azidoethyl)disulfanyl]propanoic acid” was found to be C5H9N3O2S2 .
Chemical Reactions Analysis
In one study, an iron (III) porphyrin catalysed sp3 C–H amination and alkene aziridination with selectivity by using organic azides as the nitrogen source under blue LED light (469 nm) irradiation .
Physical And Chemical Properties Analysis
AEI is a yellow crystalline powder that is sparingly soluble in water but soluble in polar organic solvents such as ethanol, methanol, and DMSO. The compound has a melting point of 161-164°C and a molecular weight of 204.22 g/mol.
Applications De Recherche Scientifique
Photoaffinity Probes in Biological Systems : Diazirines, including 3-(2-azidoethyl)-3-methyl-3H-diazirine, are widely used as photoaffinity probes in biological systems. They are employed for their ability to generate carbenes through photolysis or thermolysis, making them useful in studying interactions within biological systems (McAllister, Perry, & Taylor, 2008).
Carbene Precursors in Surface Modification Research : These compounds serve as carbene precursors in surface modification research. Their ease of synthesis and the ability to form carbenes make them suitable for various applications in modifying surfaces at a molecular level (McAllister, Perry, & Taylor, 2008).
Synthesis of Photolabile Bile Salt Derivatives : 3-Diazirine derivatives of bile salts have been synthesized for use in photoaffinity labeling of bile salt binding proteins. These derivatives exhibit behavior similar to natural bile salts in enterohepatic circulation (Kramer & Schneider, 1989).
Modification of Graphitic Carbon and Carbon Nanotubes : 3-Aryl-3-(trifluoromethyl)diazirines are used for the covalent surface modification of graphitic carbon and carbon nanotubes. They act as molecular “tethers” to facilitate the attachment of various chemical species to these surfaces (Lawrence et al., 2011).
Synthesis of Photo-affinity Probes : 3-(1,1-Difluoroprop-2-ynyl)-3H-diazirin-3-yl functional group is used for designing photo-affinity probes. These probes facilitate the identification of molecular targets of bioactive compounds (Kumar & Young, 2009).
Nitrenic Reactivity in Synthetic Chemistry : The nitrenic reactivity of diazirines, including 3-(2-azidoethyl)-3-methyl-3H-diazirine, is explored in synthetic chemistry for the formation of N,N′-disubstituted amidines (Kolářová et al., 2013).
Use in Diazirine-modified Gold Nanoparticles : Diazirine-modified gold nanoparticles are used for efficient photoinduced interfacial carbene insertion reactions. This application demonstrates the versatility of diazirines in modifying nanoparticle surfaces (Ismaili, Lee, & Workentin, 2010).
Photolysis Studies : Research on photolysis of alkylhalodiazirines, including 3-(2-azidoethyl)-3-methyl-3H-diazirine, provides insights into the behavior of these compounds under light exposure, which is crucial for their application in photochemistry (Wierlacher, Sander, & Liu, 1993).
Safety And Hazards
Hydrazoic acid (HN3), a compound related to azides, is a very volatile, dangerously explosive, and toxic compound. The acute toxicity of hydrazoic acid through inhalation and other routes of exposure is comparable to that of hydrogen cyanide, and its vapor causes violent headaches, dizziness, decreased blood pressure, convulsion, and death .
Propriétés
IUPAC Name |
3-(2-azidoethyl)-3-methyldiazirine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c1-4(7-8-4)2-3-6-9-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFDLZMBYIQJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-azidoethyl)-3-methyl-3H-diazirine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2429460.png)
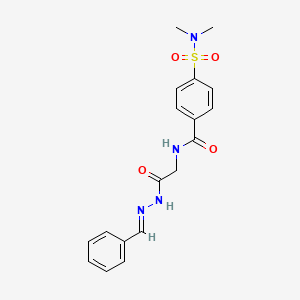
![4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2429463.png)
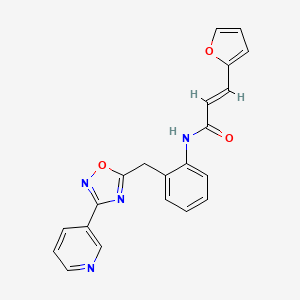
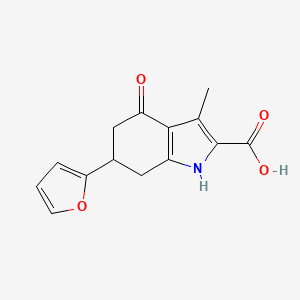
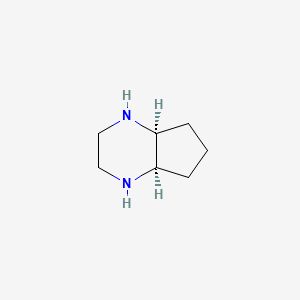
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2429468.png)
![1-[3-(4-Ethylphenoxy)propyl]benzotriazole](/img/structure/B2429471.png)
![2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2429472.png)
![2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2429473.png)
![2-cyano-N-cyclopropyl-3-{3-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enamide](/img/structure/B2429475.png)

![2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide](/img/structure/B2429480.png)
